![molecular formula C10H9IN2 B2633634 1-(4-iodobenzyl)-1H-imidazole CAS No. 906478-69-1](/img/structure/B2633634.png)
1-(4-iodobenzyl)-1H-imidazole
Overview
Description
1-(4-Iodobenzyl)-1H-imidazole is an organoiodine compound with the molecular formula C8H8IN. It is an important intermediate in the synthesis of pharmaceuticals and other compounds. It is a colorless solid that is soluble in organic solvents and has a melting point of about 115°C. It is a common building block in organic synthesis and is used in a variety of applications.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Synthesis Approaches: Synthesis methods for related imidazole derivatives like 1-(4-fluorobenzyl)-1H-imidazole have been explored, emphasizing the importance of the reaction formula and conditions for yield optimization. These methods often involve multiple steps including cyclization, alkylation, hydrolyzation, and chlorination, with the final products confirmed using techniques like NMR (Huang, 2009).
- Chemical Properties and Applications: The chemical properties and potential applications of various imidazole derivatives have been investigated. For instance, the synthesis of polysubstituted imidazoles via iodine-catalyzed aerobic oxidative cyclization has shown a broad range of substrate tolerance, indicating diverse applications in synthetic and pharmaceutical chemistry (Huang, Ji, Wu, & Jiang, 2013).
Pharmacological Research and Applications
- Cytotoxicity and Antimicrobial Properties: Certain imidazole derivatives have been synthesized and characterized for potential pharmacological applications. Their cytotoxicity and antimicrobial properties have been assessed, with some showing significant activity against specific cancer cell lines and bacterial strains (M. Ganga & K. Sankaran, 2020).
- Inhibitory Activity in Drug Research: Imidazole compounds are researched for their inhibitory activity against various enzymes and receptors in biological systems. This includes studies on their role as aromatase inhibitors, showcasing their potential in medicinal chemistry (Marchand et al., 1998).
Material Science and Electrochemistry
- Electrochemical Applications: Imidazole derivatives, including 1-methyl imidazole, have been used as additives in high-temperature proton-conducting polymer electrolytes, demonstrating their significance in the field of electrochemistry and fuel cell technology (Schechter & Savinell, 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with enzymes such as glutamate carboxypeptidase 2 and Alcohol Dehydrogenase
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-iodobenzyl)-1H-imidazole . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets. More research is needed to understand these influences.
properties
IUPAC Name |
1-[(4-iodophenyl)methyl]imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZRSOWLZKJCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodobenzyl)-1H-imidazole |
Synthesis routes and methods
Procedure details
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